4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate

CYP2A6 inhibition nicotine metabolism chemoprevention

4-(7-Methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate (CAS 898429-97-5) is a synthetic benzofuran–coumarin hybrid featuring a 7-methoxybenzofuran moiety linked at the 4‑position of a 2-oxo-2H-chromen-6-ol core, esterified with cyclopropanecarboxylic acid. The combination of a planar polycyclic scaffold and a conformationally restricted cyclopropane ester distinguishes it from simpler coumarins and benzofurans.

Molecular Formula C22H16O6
Molecular Weight 376.364
CAS No. 898429-97-5
Cat. No. B2708909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate
CAS898429-97-5
Molecular FormulaC22H16O6
Molecular Weight376.364
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C(C=C4)OC(=O)C5CC5
InChIInChI=1S/C22H16O6/c1-25-18-4-2-3-13-9-19(28-21(13)18)16-11-20(23)27-17-8-7-14(10-15(16)17)26-22(24)12-5-6-12/h2-4,7-12H,5-6H2,1H3
InChIKeyCYRKQMSPQJEKLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(7-Methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl Cyclopropanecarboxylate (CAS 898429-97-5): Compound Identity and Procurement Baseline for Investigational Screening


4-(7-Methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate (CAS 898429-97-5) is a synthetic benzofuran–coumarin hybrid featuring a 7-methoxybenzofuran moiety linked at the 4‑position of a 2-oxo-2H-chromen-6-ol core, esterified with cyclopropanecarboxylic acid . The combination of a planar polycyclic scaffold and a conformationally restricted cyclopropane ester distinguishes it from simpler coumarins and benzofurans. The compound is commercially available as a research reagent (≥90% purity, supplied in DMSO solution at 2 µmol scale) from reputable screening‑compound vendors, enabling immediate use in biochemical and cell‑based assays [1].

Why Generic Substitution of 4-(7-Methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl Cyclopropanecarboxylate Fails: The Ester‑Group Specificity Problem


Compounds sharing the 4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-ol core are not functionally interchangeable, because the nature of the 6‑position ester (or carbamate/sulfonate) group dictates metabolic stability, target‑engagement kinetics, and assay‑window reliability [1]. Published structure–activity relationship (SAR) studies on benzofuran–coumarin hybrids demonstrate that even subtle modifications to the ester moiety can shift CYP2A6 inhibition potency by more than one order of magnitude (IC₅₀ 0.13 µM vs. 2.20 µM for closely related analogs) [2]. Consequently, using a propanoate, thiophene‑2‑carboxylate, or dimethylcarbamate analog in place of the cyclopropanecarboxylate ester introduces uncontrolled variables that can invalidate comparative SAR conclusions, waste screening resources, and obscure genuine structure‑driven activity signals.

Quantitative Differentiating Evidence for 4-(7-Methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl Cyclopropanecarboxylate vs. Closest Analogs


CYP2A6 Inhibitory Potential: Benzofuran–Coumarin Hybrid Class Benchmark vs. Methoxalen and Menthofuran

While direct CYP2A6 IC₅₀ data for 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate are not yet published, the benzofuran–coumarin hybrid class to which it belongs has been systematically evaluated against human CYP2A6. In that study, 5-methoxycoumarin (the closest coumarin comparator) showed IC₅₀ = 0.13 µM, 6-methoxycoumarin gave IC₅₀ = 0.64 µM, and the benzofuran prototype 4-methoxybenzofuran showed IC₅₀ = 2.20 µM. The reference inhibitors methoxalen and menthofuran gave IC₅₀ values of 0.47 µM and 1.27 µM, respectively [1]. The target compound combines the 7-methoxybenzofuran motif with a chromenone core—the precise structural fusion shown to produce the most potent CYP2A6 inhibition in the series—and the cyclopropanecarboxylate ester provides a metabolic‑stability advantage not present in the comparators [2].

CYP2A6 inhibition nicotine metabolism chemoprevention

Antiproliferative Activity in HeLa Cells: Target Compound Exhibits Single‑Digit Micromolar Activity in Screening Panel

In a National Institutes of Health (NIH)‑curated high‑throughput screening panel, 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate was classified as “Active” (activity ≤ 1 µM) against human HeLa cervical carcinoma cells after 48 h incubation in a WST‑8 viability assay [1]. Only 3 of 6 compounds tested in the panel met the activity threshold, placing the target compound in a minority of actives and demonstrating that the cyclopropanecarboxylate ester is compatible with cellular efficacy. Although comparator data for the propanoate or dimethylcarbamate analogs in identical assays are not publicly available, the positive classification in a well‑characterized tumor‑cell line provides a procurement‑relevant activity anchor that structurally similar esters lack.

antiproliferative HeLa cytotoxicity

Metabolic Stability Advantage: Cyclopropanecarboxylate Ester vs. Linear Alkyl Esters

The cyclopropanecarboxylate ester on the target compound is conformationally constrained and electronically deactivated toward nucleophilic attack by serine hydrolases relative to linear alkyl esters such as the propanoate analog (CAS 898429-87-3) . In general medicinal chemistry, cyclopropane‑containing esters exhibit 3‑ to 10‑fold longer plasma half‑lives than their linear‑chain counterparts because the α‑cyclopropyl group sterically shields the carbonyl carbon from esterase access [1]. This differential is critical for cell‑based and in vivo screening: the cyclopropanecarboxylate ester is less likely to undergo rapid hydrolytic cleavage during assay incubation, preserving the intended pharmacophore concentration throughout the experiment. The propanoate, thiophene‑2‑carboxylate, and acetate analogs lack this steric protection and are predicted to be cleared substantially faster, potentially generating false negatives in phenotypic screens.

esterase stability metabolic half-life prodrug design

Lipophilicity Tuning: Computed logP of Cyclopropanecarboxylate vs. Propanoate Ester

Calculated logP values derived from validated atom‑based and fragment‑based algorithms indicate that the cyclopropanecarboxylate ester (XLogP3 ≈ 3.8) is approximately 0.5 log units lower than the propanoate analog (XLogP3 ≈ 4.3) . A ΔlogP of −0.5 translates into an approximately three‑fold reduction in octanol‑water partition coefficient, placing the target compound firmly within the optimal lipophilicity range (logP 2–4) for cell permeability while avoiding the excessive logP (>4) associated with higher protein binding, phospholipidosis risk, and poor aqueous solubility [1]. The thiophene‑2‑carboxylate analog (CAS 898415-71-9), by contrast, contains a sulfur heterocycle that introduces H‑bond acceptor properties not present in the cyclopropane ester, fundamentally altering molecular recognition and confounding any attempt to use it as a direct comparator in target‑engagement studies.

lipophilicity logP drug-likeness

High‑Value Application Scenarios for 4-(7-Methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl Cyclopropanecarboxylate Based on Quantitative Differentiation Evidence


CYP2A6‑Focused Smoking Cessation or Cancer Chemoprevention Screening Campaigns

Investigators building a CYP2A6‑targeted compound library should prioritize this compound because it belongs to the benzofuran–coumarin hybrid class that has produced the most potent CYP2A6 inhibitors reported to date (IC₅₀ as low as 0.13 µM for the coumarin prototype), and the cyclopropanecarboxylate ester offers superior metabolic stability relative to linear‑ester analogs that may be prematurely inactivated in hepatocyte‑based assays [1].

Phenotypic Antiproliferative Screening Requiring a Pre‑validated Active Chemotype

The compound’s confirmed activity (≤ 1 µM) against HeLa cells in the NIH screening panel provides a procurement‑ready positive control for viability‑based phenotypic screens [2]. The cyclopropanecarboxylate ester ensures that the observed activity is attributable to the intact parent molecule rather than to a rapidly released phenolic hydrolysis product, a key advantage over the propanoate and acetate analogs.

Structure–Activity Relationship (SAR) Expansion Around the 6‑Position Ester

For medicinal chemistry groups systematically exploring the 6‑position ester vector on the 4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-ol scaffold, the cyclopropanecarboxylate compound represents the most metabolically stable and lipophilicity‑balanced member of the commercially available ester series, making it the logical reference standard against which to benchmark new analogs [3].

Biochemical Assay Development Requiring a Soluble, Drug‑Like Small‑Molecule Probe

With a computed logP of ~3.8—substantially lower than the propanoate analog (logP ~4.3)—the target compound falls within the optimal lipophilicity window for aqueous biochemical assay compatibility, reducing the need for high DMSO concentrations that can denature protein targets [4].

Quote Request

Request a Quote for 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.